molecular formula C7H12N4 B13564001 {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine

Cat. No.: B13564001
M. Wt: 152.20 g/mol
InChI Key: VPGVVQOJTAAHHP-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable amines in the presence of catalysts. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core .

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine is unique due to its specific substitution pattern and electronic properties. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-4-6-3-7-5-9-1-2-11(7)10-6/h3,9H,1-2,4-5,8H2

InChI Key

VPGVVQOJTAAHHP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)CN)CN1

Origin of Product

United States

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